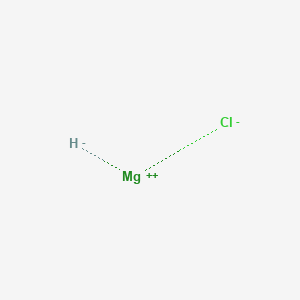

Magnesium chloride (MgCl)

Description

Significance of Magnesium Chloride in Advanced Scientific Disciplines

Magnesium chloride is a pivotal compound in numerous advanced scientific fields, including molecular biology, materials science, and geochemistry. In molecular biology, it is an essential component of buffer solutions for techniques like the polymerase chain reaction (PCR), where it acts as a cofactor for DNA polymerase and stabilizes the enzyme. morphisto.deserva.decreative-enzymes.com The magnesium ion (Mg²⁺) is crucial for the structural integrity of cell membranes, muscle cell physiology, and the structure of nucleic acids like DNA and RNA. sigmaaldrich.com It is a necessary cofactor for a multitude of enzymes, including DNase and various restriction enzymes. creative-enzymes.comsigmaaldrich.com

In the realm of materials science, magnesium chloride is investigated for its role in the development of novel materials. For instance, it is a key component in the formation of Sorel cement (magnesium oxychloride cement), which exhibits unique binding properties. unec-jeas.com Research also explores its use as a phase change material (PCM) for thermal energy storage, with magnesium chloride hexahydrate (MgCl₂·6H₂O) being a notable candidate due to its high latent heat of fusion. researchgate.net Furthermore, it serves as a precursor for the production of magnesium metal and is used as a support for catalysts in the production of polyolefins. wikipedia.org

Geochemically, magnesium chloride is integral to understanding the evolution of brines and the formation of evaporite deposits. doi.orgresearchgate.net The study of its behavior in aqueous systems at various temperatures and pressures provides insights into geological processes occurring in salt lakes, deep aquifers, and potash mines. doi.orgosti.gov

Historical Context of Magnesium Chloride Research

The history of magnesium chloride research is intertwined with the discovery and production of magnesium metal. In 1833, Michael Faraday was the first to produce magnesium by the electrolysis of molten magnesium chloride, a foundational principle still in use today. britannica.comresearchgate.net Commercial production of magnesium began in Germany in 1886, utilizing an electrolytic cell to separate the molten compound into magnesium and chlorine gas. sciencehistory.org

During World War I, the demand for magnesium for military applications, such as in flares and incendiary devices, spurred production outside of Germany. sciencehistory.org The Dow Chemical Company, leveraging the magnesium chloride-rich brine deposits under Midland, Michigan, began producing magnesium in the United States. sciencehistory.org Early medical applications of magnesium compounds date back to the 17th century, but the use of magnesium chloride specifically has been explored more recently for various therapeutic purposes. researchgate.net The effectiveness of magnesium chloride as an anesthetic for marine invertebrates was first recognized in 1946. frontiersin.org

Current Research Landscape and Emerging Trends in Magnesium Chloride Studies

Contemporary research on magnesium chloride is multifaceted. A significant area of focus is its application in de-icing and dust control, driven by its effectiveness at low temperatures and its hygroscopic nature. petronaftco.comfortunebusinessinsights.com However, this also leads to studies on its environmental impact and its corrosive effects on materials like concrete. drexel.edu

In the biomedical field, ongoing research investigates the neuroprotective effects of magnesium chloride and its potential role in managing conditions like cognitive decline and neuroinflammation. patsnap.comnih.gov The importance of magnesium as an essential mineral for numerous biochemical reactions continues to drive research into magnesium supplementation, with magnesium chloride being one of the forms studied. patsnap.comnih.gov

The market for magnesium chloride is also a subject of analysis, with trends indicating growing demand in the construction and chemical industries. grandviewresearch.com Research is also directed towards more sustainable production methods and exploring new applications, such as in wastewater treatment and as a component in advanced battery technologies. wikipedia.orgresearchgate.net Furthermore, detailed geochemical modeling of the Mg(OH)₂–MgCl₂–H₂O system is being developed to better understand its behavior in various geological and industrial settings. osti.gov

Research Findings on Magnesium Chloride

Chemical and Physical Properties

Magnesium chloride is an ionic halide that is highly soluble in water. vedantu.com It exists in both anhydrous (MgCl₂) and hydrated forms, with magnesium chloride hexahydrate (MgCl₂·6H₂O) being the most common. wikipedia.org

| Property | Value |

| Molecular Formula | MgCl₂ |

| Molar Mass | 95.211 g/mol (anhydrous) |

| Appearance | White or colorless crystalline solid |

| Melting Point | 714 °C (1,317 °F; 987 K) |

| Boiling Point | 1,412 °C (2,574 °F; 1,685 K) |

| Solubility in water | 54.2 g/100 mL (20 °C) |

Applications in Research

The diverse properties of magnesium chloride have led to its application in a wide array of research fields.

Properties

Key on ui mechanism of action |

Mechanism of action of magnesium chloride studied in 10 adult volunteers. Results suggested magnesium ion in duodenum is relatively weak stimulus to pancreas and gall bladder. It is weak stimulant to cholecystokinin release and inhibits net jejunal water absorption. The oral administration of a single 800 mg dose of magnesium chloride in healthy volunteers resulted in a diminished rate of intraluminal lipid and protein digestion. The most pronounced effect of magnesium chloride, however, was a decreased gastric emptying rate of both test meals. After correction for gastric emptying, no differences were noted in intraluminal lipid or protein digestion. Therefore, the lower lipid levels noted after magnesium supplementation are unlikely to be the result of altered lipid assimilation. Magnesium chloride slows gastric emptying but does not influence lipid digestion. MECHANISMS OF ACTION OF MAGNESIUM CHLORIDE STUDIED IN 10 ADULT VOLUNTEERS. RESULTS SUGGESTED MAGNESIUM ION IN DUODENUM IS RELATIVELY WEAK STIMULUS TO PANCREAS & GALLBLADDER. IT IS WEAK STIMULANT TO CHOLECYSTOKININ RELEASE & INHIBITS NET JEJUNAL WATER ABSORPTION. ...The oral administration of a single /800 mg/ dose of magnesium chloride /in healthy volunteers/ resulted in a diminished rate of intraluminal lipid and protein digestion. The most pronounced effect of magnesium chloride, however, was a decreased gastric emptying rate of both test meals. After correction for gastric emptying, no differences were noted in intraluminal lipid or protein digestion. Therefore, the lower lipid levels noted after magnesium supplementation are unlikely to be the result of altered lipid assimilation. Magnesium chloride slows gastric emptying but does not influence lipid digestion. |

|---|---|

CAS No. |

14989-29-8 |

Molecular Formula |

Cl2Mg MgCl2 |

Molecular Weight |

95.21 g/mol |

IUPAC Name |

magnesium;dichloride |

InChI |

InChI=1S/2ClH.Mg/h2*1H;/q;;+2/p-2 |

InChI Key |

TWRXJAOTZQYOKJ-UHFFFAOYSA-L |

SMILES |

[H-].[Mg+2].[Cl-] |

Canonical SMILES |

[Mg+2].[Cl-].[Cl-] |

boiling_point |

1,412 °C 1412 °C |

Color/Form |

Thin white to gray granules and/or flakes LUSTROUS HEXAGONAL CRYSTALS Soft leaflets Colorless or white crystals |

density |

2.32 2.3 g/cm³ |

melting_point |

712 °C (rapid heating) |

physical_description |

Pellets or Large Crystals, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder; Liquid; Dry Powder, Other Solid; Other Solid; Water or Solvent Wet Solid; Pellets or Large Crystals Colourless, odourless, very deliquescent flakes or crystals White to gray deliquescent solid; heat evolved when dissolves in water; [Sax] DELIQUESCENT WHITE SOLID IN VARIOUS FORMS. |

solubility |

Very soluble in water, freely soluble in ethanol 7.40 g/100 ml of alcohol @ 20 °C; 72.7 g/100 ml water @ 100 °C In methanol, 15.5 g/100 g @ 0 °C, 20.4 g/100 g @ 60 °C; in ethanol, 3.61 g/100 g @ 0 °C, 15.89 g/100 g @ 60 °C In water, 54.6 g/100 g @ 20 °C Solubility in water, g/100ml at 20 °C: 54.3 |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Production Techniques of Magnesium Chloride

Extraction and Purification Processes from Natural Brine Sources

Natural brines, such as those found in salt lakes, seabeds, and as byproducts of potash processing, represent a significant and readily available source of magnesium chloride. ajbasweb.comwikipedia.orggoogle.com The concentration of magnesium in these brines can be substantial; for instance, bitterns from saltworks can contain up to 30-40 kg/m ³ of magnesium, which is 20-30 times the concentration found in typical seawater. unipa.itresearchgate.net The extraction from these complex aqueous matrices involves separating MgCl₂ from other dissolved salts, primarily those of sodium, potassium, and calcium. ajbasweb.com

A common strategy for isolating magnesium chloride from concentrated brines is through a combination of chemical precipitation and multi-stage crystallization. ajbasweb.commdpi.com This approach leverages the differential solubility of the various salts present in the brine.

Chemical processes are frequently employed for magnesium extraction to overcome the chemical similarities between magnesium and calcium, which can complicate purification. ajbasweb.com One method involves the selective precipitation of magnesium hydroxide (B78521) (Mg(OH)₂) by adding an alkaline agent like sodium hydroxide (NaOH). unipa.itmdpi.com For instance, a two-step precipitation process can be used where Mg(OH)₂ is precipitated first at a pH between 9.8 and 10.4, followed by calcium hydroxide (Ca(OH)₂) precipitation at a higher pH of 11.75 to 12.4. mdpi.com This method can achieve a recovery of 100% of magnesium with 90% purity. mdpi.com

Following initial purification, fractional crystallization is employed. As the brine is evaporated, salts precipitate in a sequence dictated by their solubility. mdpi.com Typically, calcium carbonate (CaCO₃) and calcium sulfate (B86663) (CaSO₄·2H₂O) precipitate first, followed by sodium chloride (NaCl). mdpi.com The remaining solution, known as bittern, is significantly enriched in magnesium salts. mdpi.com Further evaporation leads to the crystallization of magnesium salts, often as carnallite (B72600) (KCl·MgCl₂·6H₂O) or bischofite (MgCl₂·6H₂O). ajbasweb.com In one documented process, after removing calcium ions, brine is evaporated to a density of 1.34 g/L to crystallize carnallite and remaining NaCl. ajbasweb.com The resulting magnesium chloride can then be further purified, achieving purities of up to 98%. ajbasweb.com

| Stage | Process | Chemicals Used | Target Precipitate | Key Parameters |

|---|---|---|---|---|

| 1: Calcium Removal | Chemical Precipitation | Sodium sulfate (Na₂SO₄) | Gypsum (CaSO₄·2H₂O) | Optimal molar ratio and temperature control. ajbasweb.com |

| 2: Sodium & Potassium Removal | Evaporation & Crystallization | None | Halite (NaCl), Sylvite (KCl) | Evaporation until brine density reaches ~1.34 g/L. ajbasweb.com |

| 3: Magnesium Hydroxide Precipitation | Reactive Precipitation | Sodium hydroxide (NaOH) | Magnesium hydroxide (Mg(OH)₂) | pH control (9.8-10.4) to separate from calcium. mdpi.com |

| 4: Magnesium Chloride Crystallization | Evaporation & Cooling | None | Bischofite (MgCl₂·6H₂O) | Final evaporation of the remaining solution. ajbasweb.com |

On an industrial scale, several established methods are used to recover magnesium chloride. The Dow process is a well-known method that involves reacting magnesium hydroxide with hydrochloric acid to produce a magnesium chloride solution. wikipedia.org Mg(OH)₂(s) + 2 HCl(aq) → MgCl₂(aq) + 2 H₂O(l) wikipedia.org

This process can also be adapted for magnesium carbonate. wikipedia.org The resulting aqueous magnesium chloride must then be dehydrated to be used in electrolysis for magnesium metal production.

Large-scale extraction from natural sources is geographically specific. In North America, a primary source for magnesium chloride is the brine of the Great Salt Lake. wikipedia.org Globally, the Dead Sea is another major source. wikipedia.org Additionally, ancient seabeds, such as the Zechstein seabed in Europe, contain significant deposits of bischofite (MgCl₂·6H₂O), which can be extracted through solution mining. wikipedia.org Another technique involves the use of dioxane, which is added to brines to cause the precipitation of a magnesium chloride-dioxane complex (dioxanate). google.com This precipitate can be readily separated by filtration or centrifugation, and the dioxane can be recovered for reuse. google.com This method has been shown to recover MgCl₂ in high yield and purity from brines containing alkali metal chlorides. google.com

Novel Synthesis Pathways for Anhydrous Magnesium Chloride

The production of anhydrous magnesium chloride is critical for the electrolytic production of magnesium metal, as the presence of water leads to the formation of magnesium oxides and oxychlorides during electrolysis. 911metallurgist.com Simple heating of the hexahydrate form (MgCl₂·6H₂O) is ineffective as it results in hydrolysis. 911metallurgist.com Therefore, specialized synthetic routes have been developed to produce the anhydrous salt. The cost of preparing anhydrous MgCl₂ can contribute to 50% of the total cost of electrolytic magnesium production. tandfonline.com

A widely researched method for producing anhydrous magnesium chloride involves the dehydration of ammonium (B1175870) carnallite (NH₄Cl·MgCl₂·6H₂O). 911metallurgist.comhep.com.cn This double salt is synthesized from saline lake bischofite and ammonium chloride. hep.com.cnresearchgate.net The process proceeds in several stages to carefully remove water while preventing hydrolysis. 911metallurgist.com

The ammonium carnallite is first subjected to a preliminary dehydration step at a relatively low temperature, typically between 110°C and 160°C, to remove some of the water of hydration. google.comgoogle.com The resulting low-water ammonium carnallite is then heated to higher temperatures in a controlled manner. One approach involves mixing the partially dehydrated ammonium carnallite with solid ammonium chloride (in a mass ratio of 1:4) and heating it to 410°C, followed by calcination at 700°C. hep.com.cnresearchgate.net The decomposition of NH₄Cl at high temperatures creates an atmosphere of ammonia (B1221849) and hydrogen chloride, which suppresses the hydrolysis of MgCl₂. researchgate.net This method can yield anhydrous magnesium chloride with a very low magnesium oxide (MgO) content, as low as 0.087% by mass. hep.com.cnresearchgate.net

An alternative pathway involves reacting the partially dehydrated ammonium carnallite with ammonia gas at temperatures between 200°C and 400°C to form an ammoniated complex. google.comgoogle.com This complex is then calcined at temperatures above 700°C to decompose it into high-purity anhydrous magnesium chloride. google.com

| Step | Process Description | Temperature Range (°C) | Resulting Product | Purity Notes |

|---|---|---|---|---|

| 1: Synthesis | Reaction of bischofite and NH₄Cl in a 1:1 molar ratio. researchgate.net | Ambient | Ammonium Carnallite (NH₄Cl·MgCl₂·6H₂O) | Yields can be above 85%. researchgate.net |

| 2: Preliminary Dehydration | Heating to remove most water molecules. | 110 - 160 | Low-water Ammonium Carnallite (e.g., NH₄Cl·MgCl₂·1.2H₂O). tandfonline.com | Critical to control water content to prevent hydrolysis. tandfonline.com |

| 3A: Final Dehydration (Gas-Solid) | Heating the low-water salt mixed with excess solid NH₄Cl. researchgate.net | 410 | Intermediate complex | Final product MgO content < 0.1%. researchgate.netgoogle.com |

| 4A: Calcination | High-temperature heating to remove NH₄Cl and form final product. researchgate.net | 700 | Anhydrous MgCl₂ | |

| 3B: Ammoniation | Contacting low-water salt with ammonia gas. google.com | 200 - 400 | Ammoniated Ammonium Carnallite | Produces high-purity anhydrous MgCl₂. google.com |

| 4B: Calcination | Decomposition of the ammoniated complex. google.com | 712 - 900 | Anhydrous MgCl₂ |

Direct conversion of bischofite (MgCl₂·6H₂O) to anhydrous MgCl₂ can be achieved through gas-solid reactions designed to prevent hydrolysis. 911metallurgist.com One established method involves heating the hydrated salt in a stream of hydrogen chloride (HCl) gas. 911metallurgist.com The HCl atmosphere inhibits the formation of magnesium oxides and oxychlorides. However, this process has disadvantages, including the handling of large quantities of corrosive HCl gas. 911metallurgist.com

A more recent approach utilizes solid ammonium chloride mixed with partially dehydrated bischofite. google.com In this method, bischofite is first dehydrated at a low temperature (e.g., 135°C under nitrogen) to reduce its water content. google.com This low-hydration bischofite is then mixed with a significant excess of solid ammonium chloride (e.g., a 1:6.5 mass ratio) and heated rapidly. google.com At high temperatures, the NH₄Cl decomposes, creating a partial pressure of ammonia that effectively prevents hydrolysis. The material is dehydrated at around 440°C and then calcined at 710°C to yield anhydrous magnesium chloride. google.com This gas-solid reaction method is advantageous due to its simpler process and lower energy consumption compared to methods requiring large volumes of external gas. google.com

Specialized Preparation of Magnesium Chloride Derivatives for Material Science

In the field of material science and chemistry, anhydrous magnesium chloride is recognized as a Lewis acid, albeit a weak one. wikipedia.org This property allows it to form a variety of adducts and coordination complexes, which are specialized derivatives with unique structures and reactivity.

The preparation of these derivatives often involves reacting anhydrous MgCl₂ with a Lewis base in a suitable solvent. For example, MgCl₂ reacts with tetramethylethylenediamine (TMEDA) to form the adduct MgCl₂(TMEDA). wikipedia.org It can also form complex salts, such as tetraethylammonium (B1195904) tetrachloromagnesate ([N(CH₂CH₃)₄]₂[MgCl₄]), which contains the tetrahedral [MgCl₄]²⁻ anion. wikipedia.org

Coordination polymers can also be synthesized. A notable example is MgCl₂(dioxane)₂, where magnesium adopts an octahedral geometry by coordinating with two chloride ions and four oxygen atoms from two bridging dioxane molecules. wikipedia.org Another important derivative is magnesium chloride hexammoniate (MgCl₂·6NH₃), which is a key precursor in some anhydrous MgCl₂ production processes. google.comacs.org This compound is formed by reacting MgCl₂ with ammonia, often in a non-aqueous solvent like ethylene (B1197577) glycol or methanol (B129727) to control the reaction and precipitation. google.comacs.org The synthesis and study of these derivatives are crucial for applications in organic synthesis, catalysis, and the development of novel materials. researchgate.net

Influences of Raw Material Concentration on Magnesium Hydroxide Synthesis via Ammonia Method

The synthesis of magnesium hydroxide (Mg(OH)₂) from magnesium chloride (MgCl₂) and ammonia (NH₃) is a significant industrial process, and the concentration of the raw materials plays a crucial role in determining the characteristics of the final product. Research has shown that varying the concentrations of MgCl₂ and ammonia water can lead to substantial changes in the morphology, particle size, and purity of the synthesized magnesium hydroxide.

In one method, magnesium hydroxide is prepared through direct precipitation using magnesium chloride and ammonia as raw materials. scientific.net Studies have investigated the effects of altering raw material concentrations on the product's characteristics. For instance, under specific conditions—stirring at 2500 rpm, a reaction temperature of 60°C, an ammonia to magnesium chloride ratio of 2:1, an ammonia addition rate of 20 mL/min, and an aging time of 30 minutes—the morphology and crystal polarity of the magnesium hydroxide product exhibit sudden changes. scientific.netresearchgate.net When the concentration of magnesium chloride is adjusted to 0.8 mol/L, the product forms a flower-like globular structure with the largest size and minimal polarity. scientific.net Conversely, at a magnesium chloride concentration exceeding 1 mol/L, the product takes on a flake structure with a narrow particle size distribution and no significant aggregation. scientific.net

Another approach involves a one-step, continuous process where a bittern containing magnesium chloride is mixed with ammonia water. google.com The molar ratio of magnesium chloride to free ammonia is maintained between 1:1.3 and 2.0, with the reaction occurring at 45-90°C for 5-30 minutes. google.com This method is noted for its stable operation, prevention of scaling in pipelines, and the production of high-quality magnesium hydroxide. google.com

Furthermore, the use of atomization technology has been introduced to enhance the ammonia method. This technique creates microscale droplets, effectively reducing the reaction scale and improving the synthesis of high mass fraction magnesium hydroxide slurry directly without additives. researchgate.net Optimal conditions for this process have been identified as a stirring speed of 350 r/min, a 2:1 molar ratio of ammonia to magnesium, an ammonia gas addition rate of 320 mL/min, an aging time of 90 minutes, a reaction temperature of 60°C, and a magnesium chloride concentration of 4.30 mol/L. researchgate.net Under these conditions, the resulting magnesium hydroxide has a D50 particle size of 1.43 μm, a purity of 99.60%, and a whiteness of 99.34%. researchgate.netresearchgate.net

A circulation method has also been developed where ammonia gas, generated from the reaction of carbide residue with ammonium chloride, is passed through a magnesium chloride solution. asianpubs.orgasianpubs.org This process allows for the recycling of ammonium chloride after the precipitation of magnesium hydroxide. asianpubs.orgasianpubs.org The optimal conditions for this method include a molar ratio of ammonium chloride to magnesium chloride of 4.5, a magnesium chloride concentration of 1.5 mol/L, a reaction time of 1 hour, a reaction temperature of 25°C, and an aging time of 2 hours. asianpubs.orgasianpubs.org This technique can achieve a magnesium hydroxide productivity of 89.30% with a purity of over 99.12%. asianpubs.org

Thermal Decomposition of Magnesium Chloride Hexahydrate for Magnesium Oxide Precursors

The thermal decomposition of magnesium chloride hexahydrate (MgCl₂·6H₂O) is a complex process involving multiple stages of dehydration and hydrolysis, ultimately leading to the formation of magnesium oxide (MgO), a crucial precursor material. The conditions of this decomposition, particularly temperature and time, significantly influence the properties of the resulting MgO.

The decomposition of MgCl₂·6H₂O proceeds through several intermediate steps. researchgate.netresearchgate.net Initially, it dehydrates to form MgCl₂·4H₂O at approximately 69°C and then to MgCl₂·2H₂O at 129°C. researchgate.netresearchgate.net Further heating to 167°C leads to the simultaneous formation of lower hydrates (MgCl₂·nH₂O, where 1 ≤ n ≤ 2) and magnesium hydroxychloride (MgOHCl). researchgate.netresearchgate.net At 203°C, the remaining hydrated magnesium chloride converts to Mg(OH)Cl·0.3H₂O through both dehydration and hydrolysis. researchgate.netresearchgate.net This is followed by the dehydration of Mg(OH)Cl·0.3H₂O to MgOHCl at 235°C, and finally, the conversion of MgOHCl to MgO at 415°C. researchgate.netresearchgate.net The decomposition process is largely complete around 470°C, and by 570°C, the mass of the sample stabilizes. journalssystem.com

The calcination temperature and duration have a profound impact on the characteristics of the final MgO product. journalssystem.com Higher temperatures and longer holding times can lead to sintering of the MgO particles, resulting in larger particle sizes and reduced chemical activity. journalssystem.comjournalssystem.com For instance, calcination at elevated temperatures can produce MgO with a characteristic particle size (D₅₀) of 33.89 μm and a distorted crystal structure. journalssystem.comjournalssystem.com In contrast, calcination at a lower temperature of 480°C for 2 hours results in nearly complete decomposition, yielding uniformly distributed, small, coral-rod-like MgO particles with high chemical reactivity. researchgate.netjournalssystem.com

The morphology of the MgO precursor is also influenced by the starting material. When MgCl₂·H₂O is used as the starting material, the formation of MgO occurs at a lower temperature (360°C) compared to starting with MgCl₂·6H₂O (415°C). researchgate.netresearchgate.net This is attributed to the formation of more reactive intermediate products. researchgate.netresearchgate.net Nanocubic MgO can be synthesized at a relatively low calcination temperature of 500°C for 30 minutes from Mg(OH)₂, which is precipitated from industrial waste MgCl₂·6H₂O. doaj.org

Formation of Magnesium Chloride-based Complexes for Electrolyte Applications

Magnesium chloride is a key component in the formulation of advanced electrolytes for rechargeable magnesium batteries. Its ability to form various complexes with Lewis acids and solvents is central to developing electrolytes with high ionic conductivity and electrochemical stability.

A common approach involves combining MgCl₂ with aluminum-based Lewis acids such as aluminum chloride (AlCl₃), triphenylaluminum (AlPh₃), and ethylaluminum dichloride (AlEtCl₂). rsc.org These combinations result in the formation of a common Mg²⁺-dimer monocation, [(μ-Cl)₃Mg₂(THF)₆]⁺, along with different anions (AlCl₄⁻, AlPh₃Cl⁻, and AlEtCl₃⁻, respectively). rsc.org These electrolytes exhibit high oxidative stability (up to 3.4 V vs. Mg) and high coulombic efficiency. rsc.org The formation of these complexes is a facile, quantitative process that does not require precursor synthesis or recrystallization. rsc.org

The interaction of MgCl₂ with solvents like tetrahydrofuran (B95107) (THF) and dimethoxyethane (DME) is crucial. In THF, MgCl₂ can form complexes like MgCl₂(THF)₂ and ultimately the electrochemically active dinuclear species [(μ-Cl)₃Mg₂(THF)₆]⁺. usu.edursc.org There is ongoing debate about whether this dinuclear species or the mononuclear [MgCl(THF)₅]⁺ is the primary species responsible for electrochemical cycling. usu.edu In DME, with increasing MgCl₂ concentration, the dominant complexes transition from MgCl₂(DME)₂ to [Mg₂(μ-Cl)₂(DME)₄]²⁺ and then to [Mg₃(μ-Cl)₄(DME)₅]²⁺. rsc.org

The introduction of polydentate ether ligands can further modify these electrolyte systems. chemrxiv.org For example, adding these ligands to electrolytes containing the [(μ-Cl)₃Mg₂(THF)₆]⁺ cation can lead to its dissociation. The nature of the counter-anion plays a critical role; with a [Ph₄Al]⁻ anion, a [MgCl]⁺ monocation is formed, while a [Ph₃AlCl]⁻ anion leads to the formation of a [Mg]²⁺ dication. chemrxiv.org The resulting MgCl₂ byproduct can enhance solubility and improve the electrochemical performance of the electrolyte. chemrxiv.org

Furthermore, MgCl₂ can act as a Lewis base in certain electrolyte formulations. In some alkoxide/siloxide-based electrolytes, which are free of strong Lewis acids, MgCl₂ has been shown to play the role of a Lewis base. nih.gov Gel polymer electrolytes have also been developed by creating a composite of magnesium borohydride, magnesium chloride, and polyethylene (B3416737) glycol, which demonstrates excellent thermal stability and high ionic conductivity. rsc.org

Advanced Characterization Techniques and Spectroscopic Analysis of Magnesium Chloride Systems

Structural Elucidation via X-ray Diffraction Techniques

X-ray diffraction (XRD) is a cornerstone technique for determining the atomic and molecular structure of crystalline materials. Both single crystal and powder XRD methods are invaluable in the study of magnesium chloride systems.

Single crystal X-ray diffraction (SC-XRD) offers unparalleled detail in resolving the three-dimensional arrangement of atoms within a single crystal. This technique is particularly crucial for understanding the coordination chemistry of magnesium chloride when it forms complexes with other molecules, such as electron donors. These complexes are of significant interest, for instance, as support materials for Ziegler-Natta catalysts used in polymer production. rsc.org

Research has shown that the recrystallization of δ-MgCl₂ in the presence of chelating electron donors like diethers and diamines leads to the formation of various crystalline complexes. rsc.org For example, with 1,2-dimethoxyethane (B42094) (DME), a polymeric complex, [MgCl₂(DME)]n, is formed, featuring a helical polymeric MgCl₂ backbone. rsc.org In contrast, with 1,3-dimethoxypropane (B95874) (DMP) and N,N'-diethylethylenediamine (DEEDA), molecular complexes such as [Mg₂Cl₄(DMP)₂(H₂O)] and [MgCl₂(DEEDA)₂] are created. rsc.org In the [Mg₂Cl₄(DMP)₂(H₂O)] complex, two different magnesium environments exist: one tetrahedral Mg with four chloride ligands and one distorted octahedral Mg coordinated to DMP, water, and a bridging chloride ligand. rsc.org In the [MgCl₂(DEEDA)₂] complex, the magnesium atom is in an octahedral environment, coordinated to two chloride ligands and two DEEDA molecules. rsc.org

These studies highlight how the choice of electron donor can dictate the final crystal structure of the magnesium chloride complex. rsc.org Furthermore, SC-XRD has been instrumental in characterizing complex ionic species in electrolyte solutions relevant to magnesium batteries. For instance, in dimethoxyethane (DME) solutions containing Mg(TFSI)₂ and MgCl₂, various complexes have been identified, which is crucial for understanding the electrochemical performance of these electrolytes. biu.ac.ilelsevierpure.comacs.org

A notable organometallic magnesium compound, [Mg₃Cl₅(THF)₄Bu]₂ (where Bu = n-butyl), was identified from the synthesis of MgCl₂ from magnesium and 1-chlorobutane (B31608) in the presence of tetrahydrofuran (B95107) (THF). acs.org Its X-ray structure revealed an open dicubane-like structure with both octahedrally and tetrahedrally coordinated magnesium atoms. acs.org

Table 1: Crystallographic Data of Selected Magnesium Chloride Complexes

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| [MgCl₂(DME)]n | - | - | Helical polymeric MgCl₂ backbone with one DME molecule per Mg atom. | rsc.org |

| [Mg₂Cl₄(DMP)₂(H₂O)] | - | - | Contains both tetrahedral and distorted octahedral Mg centers. | rsc.org |

| [MgCl₂(DEEDA)₂] | - | - | Octahedrally coordinated Mg with trans chloride ligands. | rsc.org |

| [Mg₃Cl₅(THF)₄Bu]₂ | - | - | Open dicubane-like structure with four octahedral and two tetrahedral Mg atoms. | acs.org |

| MgCl₂·6H₂O (High-Pressure Phase II) | - | - | Similar framework to the ambient-pressure phase but with symmetry reduction due to changes in the hydrogen-bond network. | nih.gov |

| MgCl₂·7H₂O | - | - | Forms at high pressures (> 2 GPa) and temperatures (> 300 K); exhibits orientational disorder of water molecules. | nih.gov |

| MgCl₂·10H₂O | - | - | Consists of an ABCABC⋯ sequence of Mg(H₂O)₆ octahedra. | researchgate.net |

Further details on the specific crystal systems and space groups can be found in the cited literature.

Powder X-ray diffraction (PXRD) is an essential tool for identifying crystalline phases in polycrystalline samples, making it ideal for studying the various hydrates of magnesium chloride and their thermal decomposition products. The hydration state of magnesium chloride can significantly alter its crystal structure. PXRD allows for the identification of different hydrates, such as MgCl₂·nH₂O where n can be 1, 2, 4, 6, 8, 10, and 12. nih.govresearchgate.netwikipedia.orgusra.edu For example, the common hexahydrate, MgCl₂·6H₂O, has a well-defined PXRD pattern. mst.eduacs.org

The thermal decomposition of magnesium chloride hexahydrate is a complex process involving multiple intermediate phases. sci-hub.stresearchgate.netresearchgate.net PXRD studies have been crucial in tracking these transformations. As MgCl₂·6H₂O is heated, it undergoes sequential dehydration and hydrolysis. sci-hub.stresearchgate.net For instance, studies have shown the formation of lower hydrates like MgCl₂·4H₂O and MgCl₂·2H₂O at specific temperatures, which can be identified by their characteristic PXRD patterns. sci-hub.stresearchgate.net At higher temperatures, hydrolysis becomes significant, leading to the formation of magnesium hydroxychlorides like MgOHCl and eventually magnesium oxide (MgO). sci-hub.stresearchgate.netsemanticscholar.org The final morphology and crystallinity of the MgO product are also influenced by the decomposition pathway, which can be monitored by PXRD. sci-hub.st

High-pressure studies using synchrotron X-ray sources have also employed powder diffraction to identify novel high-pressure phases of magnesium chloride hydrates, such as a heptahydrate (MgCl₂·7H₂O) and a decahydrate (B1171855) (MgCl₂·10H₂O). nih.govresearchgate.net These studies provide fundamental insights into the behavior of water-rich systems under extreme conditions.

Table 2: Key PXRD Findings on MgCl₂ Hydrates and Decomposition

| Initial Compound | Condition | Observed Products/Phases | Technique | Reference |

| MgCl₂·6H₂O | Isothermal heating at 129 °C | MgCl₂·2H₂O | PXRD | sci-hub.st |

| MgCl₂·6H₂O | Isothermal heating at 167 °C | MgOHCl and MgCl₂·nH₂O (n=1, 4, 6) | PXRD | sci-hub.st |

| MgCl₂·6H₂O | Isothermal heating at 203 °C | Mg(OH)Cl·0.3H₂O and MgOHCl | PXRD | sci-hub.st |

| MgCl₂·6H₂O | Isothermal heating at 415 °C | MgO | PXRD | sci-hub.stresearchgate.net |

| MgCl₂ solution | High pressure (>2 GPa) | MgCl₂·7H₂O | In-situ powder synchrotron X-ray diffraction | nih.gov |

| Amorphous MgCl₂ hydrate (B1144303) | High pressure, 240-300 K | MgCl₂·10H₂O | In-situ powder synchrotron X-ray diffraction | researchgate.net |

Vibrational Spectroscopy for Molecular Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly sensitive to the chemical environment and are thus powerful tools for studying molecular interactions in magnesium chloride systems.

FTIR spectroscopy measures the absorption of infrared radiation by a sample, providing information about the functional groups present and their interactions. In the context of magnesium chloride, FTIR is used to study its hydrates and complexes. The vibrational modes of water molecules are particularly sensitive to their coordination environment. As the hydration degree of MgCl₂·nH₂O changes, the FTIR spectra show distinct shifts in the stretching and bending vibrations of the H₂O molecules. usra.edu

FTIR is also used to characterize the formation of complexes between MgCl₂ and electron donors. rsc.org For example, in a study of MgCl₂ complexes with tetrahydrofuran (THF), FTIR, in conjunction with other techniques, revealed the presence of different types of Mg sites within the complexes. acs.org In deep eutectic solvents formed between choline (B1196258) chloride and magnesium chloride hexahydrate, FTIR spectroscopy, aided by DFT calculations, has been used to identify the main chemical species, including complexes like [MgClₘ(H₂O)₆₋ₘ]²⁻ᵐ. nih.gov Furthermore, when MgCl₂ is incorporated into composite materials, such as with MIL-101(Cr), new characteristic peaks appear in the FTIR spectrum, confirming the presence of MgCl₂ and indicating changes in the chemical environment of the host material. nih.gov

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is complementary to FTIR and is particularly well-suited for studying aqueous solutions and symmetric vibrations. It has been extensively applied to investigate the speciation of ions in magnesium chloride electrolyte solutions, which is critical for the development of magnesium-ion batteries. biu.ac.ilelsevierpure.comacs.org

In solutions of MgCl₂ in various solvents, Raman spectroscopy can identify the different complex ions that are formed. acs.org For example, in melts of MgCl₂ with alkali metal chlorides, Raman spectra have been used to characterize discrete MgCl₄²⁻ tetrahedral ions and dimeric Mg₂Cl₇³⁻ ions. cdnsciencepub.com Studies on MgCl₂-ethanol adducts have shown that the Raman shift of the O-H stretch varies with the ethanol-to-MgCl₂ molar ratio, providing a way to monitor the composition of the complex. researchgate.net

In the context of electrolytes for magnesium batteries, Raman spectroscopy has been used to probe the interactions between MgCl₂, Mg(TFSI)₂, and solvents like dimethoxyethane (DME). acs.orgacs.org These studies help to elucidate the structure of the various magnesium-chloride complexes in solution. acs.org Furthermore, Raman spectroscopy can be used to monitor changes in electrolyte speciation upon the addition of activating agents. For instance, adding Mg(HMDS)₂ to a magnesium aluminum chloride complex (MACC) electrolyte was shown by Raman spectroscopy to lead to the formation of free Cl⁻ ions, which significantly impacts the electrochemical performance. acs.org The vibrational modes of MgₓClᵧ complexes in solution are typically active in the 300-400 cm⁻¹ range in the Raman spectrum. acs.org

Table 3: Spectroscopic Features of Magnesium Chloride Systems

| System | Technique | Key Spectral Feature | Interpretation | Reference |

| MgCl₂·nH₂O (n=1, 2, 4, 6, 8, 12) | FTIR & Raman | Variations in H₂O vibrational modes | Changes in coordination environment with hydration degree | usra.edu |

| MgCl₂-THF complexes | FTIR | Different types of Mg sites | Complex formation | acs.org |

| Choline chloride-MgCl₂·6H₂O | FTIR | Identification of [MgClₘ(H₂O)₆₋ₘ]²⁻ᵐ | Characterization of deep eutectic solvent species | nih.gov |

| MgCl₂/MIL-101(Cr) composite | FTIR | New peak at 2276 cm⁻¹ | Presence of MgCl₂ in the composite | nih.gov |

| MgCl₂-alkali metal chloride melts | Raman | Peaks for MgCl₄²⁻ and Mg₂Cl₇³⁻ | Identification of discrete and dimeric complex ions | cdnsciencepub.com |

| MgCl₂-ethanol adducts | Raman | Shift in O-H stretch (3230–3480 cm⁻¹) | Monitors the MgCl₂(C₂H₅OH)ₓ composition | researchgate.net |

| MACC electrolyte + Mg(HMDS)₂ | Raman | Formation of free Cl⁻ | Probing electrolyte activation mechanism | acs.org |

Microscopic and Morphological Characterization

Microscopy techniques are vital for visualizing the morphology, or the shape and size, of magnesium chloride particles and their derivatives. This is particularly important in applications where particle characteristics influence performance, such as in catalysis and materials science.

Scanning Electron Microscopy (SEM) is widely used to study the surface morphology of materials. For instance, SEM has been used to investigate the morphology of porous MgCl₂ particles produced by spray drying. researchgate.net The thermal decomposition of MgCl₂·6H₂O results in intermediates and a final MgO product with distinct morphologies. sci-hub.stresearchgate.net SEM images have revealed that MgOHCl particles can be irregular and porous, while Mg(OH)Cl·0.3H₂O particles have flatter surfaces. sci-hub.stresearchgate.net The final MgO particles obtained from this process can have cylindrical or flake-like structures depending on the decomposition pathway. sci-hub.st In studies of MgCl₂ as a soil stabilizer, Field-Emission Scanning Electron Microscopy (FESEM) has shown how the porosity of the soil is filled by new cementitious compounds. researchgate.net

Transmission Electron Microscopy (TEM) provides higher resolution images and can be used to view the internal structure of particles. It has been used in conjunction with SEM and XRD to characterize MgCl₂-based Ziegler-Natta catalysts, allowing for the determination of the thickness of MgCl₂ crystals and the size of nanoparticles. researchgate.net

Atomic Force Microscopy (AFM) is used to characterize the surface roughness of materials at the nanoscale. In a study of polyurethane patches enriched with MgCl₂, AFM revealed that the addition of MgCl₂ led to a smoother surface, which was attributed to ion-dipole interactions between the magnesium and chlorine ions and the polymer matrix. dovepress.com

Table 4: Morphological Characteristics of MgCl₂ Systems

| System/Product | Technique | Observed Morphology | Reference |

| Spray-dried MgCl₂ | SEM | Porous particles | researchgate.net |

| MgOHCl (from MgCl₂·6H₂O decomposition) | SEM | Irregular and porous particles | sci-hub.stresearchgate.net |

| Mg(OH)Cl·0.3H₂O (from MgCl₂·6H₂O decomp.) | SEM | Relatively flat surfaces | sci-hub.stresearchgate.net |

| MgO (from MgCl₂·6H₂O decomposition) | SEM | Cylindrical or coral-rod shaped particles | sci-hub.stjournalssystem.com |

| MgCl₂-stabilized organic soil | FESEM | Filled porosity with new cementitious compounds | researchgate.net |

| MgCl₂-based Ziegler-Natta catalyst | SEM/TEM | Nanoparticles with measurable crystal thickness | researchgate.net |

| Polyurethane/MgCl₂ composite nanofibers | AFM | Smoother surface compared to pure polyurethane | dovepress.com |

Scanning Electron Microscopy (SEM) for Surface and Particle Analysis

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of magnesium chloride particles. SEM analysis reveals detailed information about particle size, shape, and surface texture, which can be significantly influenced by synthesis methods and post-synthesis treatments.

In studies of anhydrous MgCl₂, SEM images have shown particles as large as 200 μm. researchgate.net At higher magnifications, the surface of these particles can exhibit short cracks, typically less than 2 μm in length. researchgate.net The morphology of MgCl₂ can be intentionally altered, for instance, through activation processes involving ammonia (B1221849) absorption and desorption. This treatment can lead to the formation of finer particles, predominantly less than 100 μm, and a more developed network of cracks, dividing the surface into chunks of approximately 10-20 μm. researchgate.net

The precursor salt used in the synthesis of magnesium compounds, such as magnesium oxide (MgO) from MgCl₂, also dictates the final morphology. When magnesium chloride is used as the reactant, the resulting MgO product is primarily composed of assemblies of cubic crystals with side lengths of 1-1.5 µm. researchgate.net Furthermore, SEM has been employed to observe the successful impregnation of MgCl₂ into the micropores of materials like zeolites, which is crucial for the development of composite materials for thermochemical energy storage. hw.ac.uktechscience.com

Table 1: Morphological Characteristics of MgCl₂ and Related Materials by SEM

| Sample | Observed Feature | Typical Size | Source(s) |

| Anhydrous MgCl₂ | Large particles | Up to 200 μm | researchgate.net |

| Anhydrous MgCl₂ (surface) | Short cracks | < 2 μm | researchgate.net |

| Activated MgCl₂ | Fine particles | < 100 μm | researchgate.net |

| Activated MgCl₂ (surface) | Interconnected cracks | 10-20 μm chunks | researchgate.net |

| MgO from MgCl₂ precursor | Cubic crystal assemblies | 1-1.5 µm | researchgate.net |

Field Emission Scanning Electron Microscopy (FESEM) in Nanomaterial Studies

For higher resolution imaging, particularly in the study of nanomaterials, Field Emission Scanning Electron Microscopy (FESEM) is the preferred technique. FESEM utilizes a field emission gun as the electron source, which produces clearer and less electrostatically distorted images with a spatial resolution that can go down to 1 nanometer. cuni.cz This enhanced resolution is critical for characterizing the fine details of nanostructured materials derived from or incorporating magnesium chloride.

FESEM has been instrumental in characterizing magnesium-based nanomaterials. For instance, in the synthesis of magnesium hydroxide (B78521) (Mg(OH)₂) nanoparticles from MgCl₂, FESEM analysis provides detailed morphological information of the resulting nanoplatelets. nih.gov Similarly, the technique has been used to reveal the flake-like structure of magnesium oxide (MgO) nanoparticles synthesized using biological methods where MgCl₂ can be a precursor. researchgate.net These nanoflakes are often observed to be dense and interconnected. researchgate.net The superior imaging capability of FESEM is essential for confirming the morphology and understanding the aggregation behavior of these nanomaterials, which in turn influences their properties and applications. nih.govresearchgate.net

Thermal Analysis Techniques

Thermal analysis techniques are vital for understanding the behavior of magnesium chloride under the influence of heat. These methods provide data on thermal stability, decomposition pathways, and the stoichiometry of intermediate compounds.

Thermogravimetric Analysis (TGA) for Decomposition Studies

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is extensively used to study the decomposition of hydrated forms of magnesium chloride, such as magnesium chloride hexahydrate (MgCl₂·6H₂O).

The thermal decomposition of MgCl₂·6H₂O is a multi-stage process involving dehydration and hydrolysis. journalssystem.comsci-hub.st TGA curves show distinct mass loss steps corresponding to these reactions. The process generally begins with the loss of water molecules at lower temperatures, followed by hydrolysis at higher temperatures, where hydrogen chloride (HCl) is released, ultimately forming magnesium oxide (MgO) at elevated temperatures. journalssystem.comjst.go.jp

A typical TGA of MgCl₂·6H₂O reveals a total weight loss of approximately 78.5% to 80.3%, which corresponds to its complete pyrolysis to MgO. journalssystem.com The main mass loss events occur in stages, for example, the loss of five water molecules to form MgCl₂·H₂O happens between 50°C and 220°C. journalssystem.com Subsequent steps involve further dehydration and hydrolysis reactions. journalssystem.comresearchgate.net

Table 2: TGA Decomposition Stages of Magnesium Chloride Hexahydrate (MgCl₂·6H₂O)

| Temperature Range (°C) | Process | Product(s) | Source(s) |

| 50 - 220 | Dehydration | MgCl₂·H₂O | journalssystem.com |

| 220 - 470 | Hydrolysis | Mg(OH)Cl | journalssystem.com |

| > 470 | Decomposition | MgO | journalssystem.com |

Differential Thermogravimetric Analysis (DTG) for Reaction Pathways

Differential Thermogravimetric Analysis (DTG) is the first derivative of the TGA curve, plotting the rate of mass loss against temperature. The peaks on a DTG curve correspond to the temperatures at which the rate of mass loss is at its maximum, providing a clearer distinction between overlapping decomposition steps.

For the thermal decomposition of MgCl₂·6H₂O, DTG curves show several peaks, each indicating a distinct reaction stage. researchgate.netmdpi.com For instance, in the decomposition of MCH-treated wood, DTG peaks were observed around 133°C, 260°C, and 352°C, corresponding to different degradation stages. mdpi.com The study of magnesium chloride ammonia complexes also utilizes DTG to identify the decomposition steps of various ammine complexes. tno.nl By identifying the peak temperatures for each mass loss event, DTG helps to elucidate the specific reaction pathways and the thermal stability of intermediate compounds formed during the decomposition of magnesium chloride and its complexes. researchgate.nettno.nl

Advanced Spectroscopic Methods

Advanced spectroscopic techniques offer insights into the electronic structure and local atomic environment of magnesium chloride, which are not accessible through microscopy or thermal analysis alone.

X-ray Absorption Spectroscopy (XAS) for Surface Properties

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique that provides information on the local geometric and electronic structure of a selected element. researchgate.net It is particularly surface-sensitive when used in total electron yield mode, making it ideal for studying the surface properties of materials like MgCl₂, which are crucial in applications such as Ziegler-Natta catalysis. nih.govacs.orgacs.org

Recent studies using ambient pressure XAS have investigated the interaction between water vapor and the MgCl₂ surface in real-time. nih.govacs.org By exposing MgCl₂ to water vapor at temperatures ranging from 391 K to 595 K, researchers have shown that water molecules preferentially adsorb on five-coordinated Mg²⁺ sites, adopting an octahedral configuration. nih.govacs.orguniroma1.it This finding confirms previous theoretical predictions. nih.govuniroma1.it

The Mg K-edge XAS spectra of pristine MgCl₂ show distinct transitions. acs.org Upon exposure to water, changes in these spectra, such as a decrease in the intensity of certain features and shifts in transition energies, can be observed. researchgate.net These spectral changes provide direct experimental evidence of the unique affinity of the MgCl₂ surface for water, even at high temperatures. nih.govacs.orguniroma1.it This technique has proven to be highly sensitive to modifications induced by adsorbates on the surface. nih.govacs.org

Multinuclear Nuclear Magnetic Resonance (NMR) for Solution Species

Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique used to investigate the local environment of specific nuclei, providing detailed insights into the structure and dynamics of molecules in solution. For magnesium chloride solutions, NMR studies, particularly focusing on ¹H, ¹³C, and ²⁵Mg nuclei, are instrumental in identifying the various magnesium-containing species present. osti.gov

In dimethoxyethane (DME) solutions, which are relevant to magnesium battery research, multinuclear NMR, in conjunction with other analytical methods like single-crystal X-ray diffraction and Raman spectroscopy, has been employed to elucidate the complex solution structures. acs.orgbiu.ac.ilelsevierpure.comresearchgate.net These studies are crucial because while MgCl₂ is sparingly soluble in DME on its own, its solubility is significantly enhanced in the presence of other magnesium salts like magnesium bis(trifluoromethanesulfonyl)imide (Mg(TFSI)₂), leading to improved electrochemical performance. acs.orgbiu.ac.ilelsevierpure.comresearchgate.net

²⁵Mg NMR spectroscopy, though challenged by the low natural abundance (10.1%) and quadrupolar nature of the ²⁵Mg nucleus, offers direct information about the magnesium cation's coordination environment. acs.org For instance, in aqueous solutions of MgCl₂, ²⁵Mg NMR has been used to study the interactions between magnesium ions and DNA. pnas.org The observed non-Lorentzian line shape of the ²⁵Mg spectra in these solutions suggests that the binding of magnesium to DNA is more complex than simple territorial binding. pnas.org Furthermore, the development of specialized techniques like β-NMR, which uses radioactive isotopes such as ³¹Mg, has demonstrated a billion-fold increase in sensitivity, enabling the study of Mg²⁺ ions in various chemical and biological systems, including complexes with ATP. triumf.ca

In solid-state NMR studies of MgCl₂, which is a key component in Ziegler-Natta catalysts, ²⁵Mg and ³⁵Cl NMR have been utilized. ru.nl These investigations reveal that ball milling, a process used to activate the catalyst support, reduces particle size and introduces a distribution of quadrupole parameters for the bulk material. ru.nl

The following table summarizes the key findings from various NMR studies on magnesium chloride systems:

| System | NMR Nuclei | Key Findings | Reference |

| Mg(HMDS)₂/MgCl₂ in THF | ¹H, ¹³C, ²⁵Mg | Formation of new magnesium ion species confirmed by new signals in the spectra. osti.gov | osti.gov |

| MgCl₂/Mg(TFSI)₂ in DME | Multinuclear NMR | Elucidation of various solution species and their reaction schemes. acs.orgbiu.ac.ilelsevierpure.comresearchgate.net | acs.orgbiu.ac.ilelsevierpure.comresearchgate.net |

| MgCl₂ in aqueous DNA solution | ²⁵Mg | Non-Lorentzian line shapes suggest complex binding interactions. pnas.org | pnas.org |

| Solid MgCl₂ | ²⁵Mg, ³⁵Cl | Ball milling reduces particle size and creates a distribution of quadrupole parameters. ru.nl | ru.nl |

| MgCl₂ in Ionic Liquids | ³¹Mg (β-NMR) | Demonstrated the ability to discriminate between different Mg²⁺ coordination environments with high sensitivity. triumf.ca | triumf.ca |

Energy Dispersive X-ray Analysis (EDAX) for Elemental Composition

Energy Dispersive X-ray Analysis (EDAX), also known as Energy Dispersive X-ray Spectroscopy (EDS), is a standard technique for determining the elemental composition of a sample. unam.mxnih.gov It is often coupled with scanning electron microscopy (SEM) to provide elemental maps of a material's surface. hw.ac.uk

In the context of magnesium chloride, EDAX is frequently used to confirm the presence and distribution of magnesium and chlorine in various matrices. For instance, in the development of composite materials for thermochemical energy storage, EDAX analysis has been used to verify the successful impregnation of MgCl₂ into a zeolite matrix. hw.ac.uk The analysis showed a clear increase in magnesium and chloride content in the impregnated zeolite samples compared to the untreated material. hw.ac.uk

Similarly, in the field of nonlinear optical (NLO) materials, EDAX is employed to confirm the incorporation of MgCl₂ as a dopant into single crystals. Studies on triglycine (B1329560) sulphate (TGS) single crystals doped with MgCl₂ used EDAX to verify the presence of magnesium, with the spectrum confirming its incorporation. researchgate.net Likewise, for L-alanine cadmium chloride (LACC) single crystals doped with MgCl₂, EDAX analysis indicated the successful incorporation of both magnesium and chlorine atoms. researchgate.netresearchgate.net In another study, EDAX confirmed the presence of phosphorus, carbon, magnesium, oxygen, and chloride in magnesium chloride doped L-threonine dihydrogen phosphate (B84403) (LTDP) crystals. scholarsresearchlibrary.com

The following table presents a summary of elemental composition data obtained from EDAX analysis in different magnesium chloride systems:

| Material System | Elements Detected | Key Finding | Reference |

| MgCl₂ impregnated 13X zeolite | Mg, Cl, Si, Al, O, Na, C | Successful impregnation of MgCl₂ into the zeolite matrix was confirmed by the increased presence of Mg and Cl. hw.ac.uk | hw.ac.uk |

| 1 mol% MgCl₂-doped TGS | C, O, N, S, Mg, Cl | Confirmed the incorporation of MgCl₂ into the TGS single crystal. researchgate.net | researchgate.net |

| 2 mol% MgCl₂-doped TGS | C, O, N, S, Mg, Cl | Confirmed the incorporation of MgCl₂ into the TGS single crystal. researchgate.net | researchgate.net |

| MgCl₂-doped LACC | C, N, O, Cd, Cl, Mg | Indicated the incorporation of magnesium and chlorine atoms in the LACC single crystal. researchgate.net | researchgate.net |

| MgCl₂-doped LTDP | P, C, Mg, O, Cl | Confirmed the presence of all expected elements in the grown crystal. scholarsresearchlibrary.com | scholarsresearchlibrary.com |

Optical and Dielectric Characterization

The optical and dielectric properties of magnesium chloride and its composites are critical for applications ranging from optical devices to energy storage. A suite of characterization techniques is employed to evaluate these properties.

UV-Vis/NIR Spectroscopy for Optical Transparency and Band Gap Determination

UV-Vis-NIR (Ultraviolet-Visible-Near Infrared) spectroscopy is a fundamental technique used to measure the absorption and transmission of light by a material as a function of wavelength. This information is vital for determining a material's optical transparency window and for calculating its optical band gap (E_g), a key parameter for electronic and optoelectronic applications. ucv.ro

For materials to be suitable for nonlinear optical (NLO) applications, they must possess a wide transparency range. researchgate.net Studies on various MgCl₂-doped crystals have demonstrated their optical properties. For instance, glycine (B1666218) magnesium chloride (GMC) crystals exhibit a low cutoff wavelength of 230 nm and a large transmission window throughout the visible region, making them suitable for second harmonic generation (SHG) from a 1064 nm laser. scholarsresearchlibrary.com Similarly, imidazolium (B1220033) L-tartrate doped with magnesium chloride (IMLT.MgCl₂) shows a lower cutoff wavelength of 230 nm and a band gap of 5.07 eV. researchgate.net L-alanine magnesium chloride (LAMC) also has a low cutoff wavelength at 210 nm and is transparent in the 190 nm–800 nm range. ijert.org

The optical band gap is typically determined from the Tauc plot, which relates the absorption coefficient (α) to the photon energy (hν). ijert.org For magnesium chloride doped L-leucinium oxalate (B1200264) (MCLO) crystals, the optical band gap was calculated to be 5.70 eV, indicating it is a dielectric material. ucv.ro In the case of MgCl₂-doped triglycine sulphate (TGS) single crystals, the band gap energy was found to be 5.25 eV. researchgate.net

The table below summarizes the optical properties of various magnesium chloride-containing materials:

| Material | Lower Cutoff Wavelength (nm) | Optical Band Gap (eV) | Transparency Range (nm) | Reference |

| Glycine Magnesium Chloride (GMC) | 230 | - | Wide transmission in the visible region | scholarsresearchlibrary.com |

| Imidazolium L-tartrate.MgCl₂ (IMLT.MgCl₂) | 230 | 5.07 | - | researchgate.net |

| L-Alanine Magnesium Chloride (LAMC) | 210 | - | 190-800 | ijert.org |

| (di) Glycine chlorides of Barium and Magnesium (DGCBM) | - | 6.2 | Wide transparency window | ijert.org |

| MgCl₂-doped L-leucinium oxalate (MCLO) | 218 | 5.70 | - | ucv.ro |

| MgCl₂-doped TGS | 236 | 5.25 | 236-1100 | researchgate.net |

| MgCl₂-doped LACC | 230 | 5.4 | 230-1100 | researchgate.nethu.edu.et |

| MgCl₂-doped LTDP | - | - | High transmission in 190-1100 nm | researchgate.net |

Dielectric Spectroscopy for Electrical Properties

In the study of solid polymer electrolytes (SPEs), such as polyethylene (B3416737) oxide (PEO) with MgCl₂, dielectric spectroscopy is crucial for understanding ionic conductivity. cibtech.org For PEO:MgCl₂ composites, the dielectric constant is observed to decrease with increasing frequency. This behavior is attributed to the contribution of various types of polarization (space charge, orientation, electronic, and ionic) at lower frequencies, with a gradual loss of these contributions at higher frequencies. scholarsresearchlibrary.com The lower values of dielectric loss at higher frequencies suggest a low density of defects in the crystal. scholarsresearchlibrary.com

In MgCl₂/PVDF composite films, the addition of MgCl₂ has been shown to increase the dielectric constant, indicating greater polarization within the composite. scienceopen.comaimspress.com This enhancement in dielectric properties suggests potential applications in sensors and actuators. scienceopen.comaimspress.com

Broadband dielectric relaxation spectroscopy (DRS) of aqueous MgCl₂ solutions has revealed insights into ion hydration and pairing. acs.orgresearchgate.net The dominant solvent mode around 20 GHz indicates that Mg²⁺ is strongly solvated, immobilizing approximately 20 water molecules. acs.orgresearchgate.net Lower frequency modes suggest the formation of solvent-separated and solvent-shared ion pairs. acs.orgresearchgate.net

The following table summarizes key dielectric findings for magnesium chloride systems:

| Material System | Frequency Range | Key Findings | Reference |

| PEO:MgCl₂ SPE | 50 Hz - 5 MHz | Dielectric constant decreases with increasing frequency; ionic conductivity is enhanced with MgCl₂ addition. cibtech.org | scholarsresearchlibrary.comcibtech.org |

| MgCl₂/PVDF Composite | High Frequency | Increased dielectric constant with MgCl₂ addition, indicating enhanced polarization. scienceopen.comaimspress.com | scienceopen.comaimspress.com |

| Aqueous MgCl₂ Solution | 0.07 - 89 GHz | Strong solvation of Mg²⁺, immobilizing ~20 water molecules; evidence of ion pair formation. acs.orgresearchgate.net | acs.orgresearchgate.net |

Second Harmonic Generation (SHG) Efficiency for Nonlinear Optical Applications

Second Harmonic Generation (SHG) is a nonlinear optical process in which two photons with the same frequency are converted into a single photon with twice the frequency (and half the wavelength). The efficiency of this process is a key metric for characterizing NLO materials. The Kurtz-Perry powder technique is a common method for evaluating the SHG efficiency of a material. scholarsresearchlibrary.comprimescholars.com

Several studies have investigated the SHG efficiency of MgCl₂-doped or complexed materials. For instance, Glycine Magnesium Chloride (GMC) crystals were found to have an SHG efficiency 0.5 times that of potassium dihydrogen phosphate (KDP), a standard reference material. scholarsresearchlibrary.com In another case, L-alanine magnesium chloride (LAMC) showed an SHG efficiency of 0.3 times that of KDP. ijert.org

Doping other crystals with MgCl₂ can also enhance their NLO properties. For example, MgCl₂-doped L-alanine cadmium chloride (LACC) crystals exhibited significantly higher SHG efficiency, with 1 mol% and 2 mol% doped samples being 1.75 and 2 times more efficient than KDP, respectively. researchgate.netresearchgate.nethu.edu.et It is important to note that pure MgCl₂ itself does not show SHG activity. nih.gov

The following table presents the SHG efficiencies of various magnesium chloride-related NLO materials:

| Material | SHG Efficiency (relative to KDP) | Measurement Technique | Reference |

| Glycine Magnesium Chloride (GMC) | 0.5 | Kurtz-Perry powder method | scholarsresearchlibrary.com |

| L-Alanine Magnesium Chloride (LAMC) | 0.3 | Kurtz-Perry powder method | ijert.org |

| 1 mol% MgCl₂-doped LACC | 1.75 | Kurtz-Perry powder technique | researchgate.netresearchgate.nethu.edu.et |

| 2 mol% MgCl₂-doped LACC | 2.0 | Kurtz-Perry powder technique | researchgate.netresearchgate.nethu.edu.et |

| Imidazolium L-tartrate.MgCl₂ | 0.55 | - | researchgate.net |

Particle Size and Distribution Analysis

Particle size and its distribution are critical physical parameters that can significantly influence the properties and performance of magnesium chloride in various applications, from industrial processes to the fabrication of advanced materials.

In the production of composite materials for thermochemical energy storage, the breakdown of particles during the impregnation of MgCl₂ into a zeolite host has been studied. hw.ac.uk Analysis using ImageJ software on SEM images revealed that the impregnation process can cause the formation of fissures and lead to particle fracturing. hw.ac.uk For example, 13X zeolite particles with a mean diameter of 2.028 mm showed a shift to a lower mean diameter of 1.883 mm after being soaked in a 10% MgCl₂ solution. hw.ac.uk

Laser particle size analyzers are also commonly used to determine particle size distribution. researchgate.net In the production of magnesium hydroxide from highly concentrated MgCl₂ solutions, laser static light scattering was used to analyze the particle size distribution of the resulting Mg(OH)₂. engrxiv.org The study aimed to understand how reaction conditions affect the characteristics of the produced particles. engrxiv.org

In another study focused on the production of high-quality magnesium chloride from waste magnesite powder, sieve analysis was performed to determine the particle size distribution of the raw material. scispace.com The average grain size (d₅₀) was found to be 0.079 mm. scispace.com Furthermore, the thermal decomposition of magnesium chloride hexahydrate to produce magnesium oxide showed that calcination at 480°C for 2 hours resulted in uniformly distributed MgO particles with a characteristic particle size (D₅₀) of 1.36 μm. journalssystem.com

The table below provides examples of particle size data for different magnesium chloride-related systems:

| Material System | Measurement Technique | Mean/Characteristic Particle Size | Key Observation | Reference |

| 13X Zeolite (large diameter) | ImageJ analysis of SEM images | 2.028 mm (before impregnation) | Particle size decreased after impregnation with MgCl₂ solution. | hw.ac.uk |

| 13X Zeolite (large diameter) | ImageJ analysis of SEM images | 1.883 mm (after impregnation) | Evidence of particle fracturing due to the impregnation process. | hw.ac.uk |

| Waste Magnesite Powder | Sieve Analysis | d₅₀ = 0.079 mm | Characterization of raw material for MgCl₂ production. | scispace.com |

| MgO from MgCl₂·6H₂O decomposition | - | D₅₀ = 1.36 μm | Calcination at 480°C for 2h produced fine, uniform particles. | journalssystem.com |

| Mg(OH)₂ from MgCl₂ solution | Laser Static Light Scattering | Varied with reaction conditions | Investigated the influence of mixing on particle characteristics. | engrxiv.org |

Computational Chemistry and Molecular Modeling of Magnesium Chloride Complexes

Quantum-Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum-chemical calculations, especially those employing Density Functional Theory (DFT), offer a powerful lens through which to examine the electronic structure, bonding, and reactivity of magnesium chloride complexes. These methods are crucial for understanding the fundamental interactions that govern the behavior of MgCl₂ in solution.

DFT calculations have been instrumental in identifying the various ion aggregates and complexes that form in solutions containing magnesium chloride. Research has shown that the speciation of magnesium ions is highly dependent on the solvent and the ratio of magnesium to chloride ions. nih.govnih.gov

In ether-based solvents, which are common in battery research, a variety of mono- and polynuclear magnesium-chloride species have been identified. For example, in dimethoxyethane (DME), quantum-chemical calculations have shown that depending on the ratio of other salts present, such as Mg(TFSI)₂, stable ion aggregates like Mg₂Cl₂²⁺ and Mg₃Cl₄²⁺ are preferred. nih.govnih.gov Intermediate species that form during the initial stages of ion association include MgCl⁺, MgCl₂, and Mg₂Cl₃⁺. nih.govnih.gov

Similarly, in tetrahydrofuran (B95107) (THF), DFT studies have revealed the formation of complexes such as the dinuclear species [(μ-Cl)₃Mg₂(THF)₆]⁺, which is considered a dominant and electrochemically active species in certain electrolyte formulations. scispace.comusu.edu The formation of these aggregates is a thermodynamic balancing act between ion-ion and ion-solvent interactions. The relative stability of different aggregates has been systematically analyzed, providing a thermodynamic picture of the preferred state of the electrolyte. dtu.dk For instance, the formation of the [(μ-Cl)₃Mg₂(THF)₆]⁺ dimer from its constituent mononuclear species is calculated to be thermodynamically favorable. scispace.comusu.edu

The following table summarizes some of the key magnesium chloride complexes identified through computational studies and their typical solvent environments.

| Complex/Aggregate | Typical Solvent | Reference |

| MgCl⁺ | Dimethoxyethane (DME), Tetrahydrofuran (THF) | nih.govacs.org |

| MgCl₂ | Dimethoxyethane (DME), Tetrahydrofuran (THF) | nih.govacs.org |

| Mg₂Cl₂²⁺ | Dimethoxyethane (DME) | nih.govacs.org |

| Mg₃Cl₄²⁺ | Dimethoxyethane (DME) | nih.govacs.org |

| [(μ-Cl)₃Mg₂(THF)₆]⁺ | Tetrahydrofuran (THF) | scispace.comusu.edu |

| [MgCl(THF)₅]⁺ | Tetrahydrofuran (THF) | scispace.comusu.edu |

| e,e-cis-tbp-MgCl₂(THF)₃ | Tetrahydrofuran (THF) | scispace.comusu.edu |

The solvation of magnesium chloride in organic electrolytes is a critical factor influencing its solubility and electrochemical behavior. DFT calculations have provided detailed insights into the coordination chemistry of Mg²⁺ ions with solvent molecules and chloride anions. acs.orgrsc.org

In ethereal solvents like THF and various glymes (monoglyme, diglyme, triglyme, and tetraglyme), the structure of the first solvation shell around the magnesium cation is meticulously studied. dtu.dk The coordination number of magnesium can vary, and the presence of chloride ions in the coordination sphere reduces steric hindrance, allowing for more solvent molecules to coordinate. dtu.dk For example, in THF, the solvation of MgCl₂ has been modeled by sequentially adding THF molecules, revealing the favorable formation of species like MgCl₂(THF) and MgCl₂(THF)₂ with tetrahedral geometry. scispace.comusu.edu

The choice of solvent has a significant impact on the stability and structure of the resulting complexes. Glymes, with their potential for chelation, can offer better solvation compared to monodentate solvents like THF. dtu.dk Theoretical studies have systematically compared the solvation in different ethereal solvents to understand how solvent properties influence the electrochemical activity of the electrolyte. dtu.dk The introduction of electron-donating species, such as those derived from MgCl₂ in mixed-salt electrolytes, can reduce the electrophilicity of the Mg²⁺ ion, which is beneficial for preventing solvent degradation. acs.org

A key application of quantum-chemical calculations is the prediction of binding energies and vibrational spectra for magnesium chloride complexes. These predictions are vital for assessing the stability of different species and for interpreting experimental spectroscopic data, such as Raman and infrared (IR) spectra. nih.govacs.org

Binding energy calculations help to determine the relative stability of various ion aggregates. For example, in DME, the Mg₂Cl₂²⁺ aggregate is found to be more stable than two separate MgCl⁺ complexes, and the Mg₃Cl₄²⁺ complex is significantly more stable than other combinations of smaller aggregates. nih.govacs.org These calculations often include the effect of the solvent, either implicitly through a polarizable continuum model (PCM) or by explicitly including solvent molecules in the calculation. nih.gov

Furthermore, the calculation of harmonic frequencies allows for the prediction of vibrational spectra. nih.govacs.org These theoretical spectra can be compared with experimental results to identify the spectral signatures of specific ion aggregates. For instance, an increase in IR intensity in the 300–450 cm⁻¹ range in certain electrolyte systems has been attributed to the vibrations of Mg₂Cl₂²⁺ and Mg₃Cl₄²⁺ aggregates, based on QC results. nih.govacs.org

The table below presents a selection of calculated binding energies for different magnesium chloride aggregates in DME, illustrating the relative stabilities.

| Aggregate Composition | Relative Binding Energy (kcal/mol) | More Stable Species | Reference |

| Mg₂Cl₂²⁺ vs. 2 x MgCl⁺ | ~15 kcal/mol more stable | Mg₂Cl₂²⁺ | nih.govacs.org |

| Mg₃Cl₄²⁺ vs. Mg₂Cl₂²⁺ + MgCl₂ | ~20 kcal/mol more stable | Mg₃Cl₄²⁺ | nih.govacs.org |

| Mg₃Cl₄²⁺ vs. Mg₂Cl₃⁺ + MgCl⁺ | ~20 kcal/mol more stable | Mg₃Cl₄²⁺ | nih.govacs.org |

| [Mg₃Cl₄(DME)₅]²⁺ vs. MgCl₂(DME)₂ + [Mg₂Cl₂(DME)₄]²⁺ | ~20 kcal/mol more stabilizing | [Mg₃Cl₄(DME)₅]²⁺ | nih.govacs.org |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic perspective on the behavior of magnesium chloride complexes in solution, complementing the static picture offered by quantum-chemical calculations. MD simulations can model the time evolution of a system, offering insights into processes like ion transport, solvation dynamics, and the formation and dissociation of complexes.

Classical MD simulations, which use pre-parameterized force fields to describe the interactions between atoms, are well-suited for studying the behavior of large electrolyte systems over extended timescales (nanoseconds to microseconds). nih.govnih.gov These simulations have been employed to investigate the evolution of ion aggregates in MgCl₂-containing electrolytes. nih.gov

For example, classical MD simulations of Mg(TFSI)₂/MgCl₂ solutions in DME have shown that initially "free" Mg²⁺ ions tend to form stable Mg₂Cl₂²⁺ or Mg₃Cl₄²⁺ complexes, depending on the initial salt ratio. nih.govacs.org These simulations can trace the aggregation process, showing the formation of intermediate species like MgCl⁺ and MgCl₂ which then condense into larger clusters. nih.govacs.org The simulations can also be used to study how the composition of the electrolyte changes over time, for instance, by tracking the speciation of Mg²⁺ ions. nih.gov

Ab initio molecular dynamics (AIMD) is a more computationally intensive method where the forces between atoms are calculated "on the fly" using quantum mechanics, typically DFT. nih.govnih.govinl.gov This avoids the need for pre-parameterized force fields and can provide a more accurate description of chemical bonding and reactions. AIMD is particularly useful for studying specific events like ion association and dissociation processes in detail. nih.govinl.gov

AIMD simulations have been used to complement classical MD and quantum-chemical calculations of MgCl₂ electrolytes. nih.govnih.gov They can provide valuable structural data and help in the assessment of vibrational spectra in the condensed phase. nih.gov For instance, AIMD can be used to simulate the IR spectrum of an electrolyte, which can then be compared with experimental data and spectra predicted from harmonic calculations on isolated clusters. nih.govacs.org These simulations have been crucial in identifying the spectral range of vibrations corresponding to the ion aggregates found in the modeled electrolyte. nih.govnih.gov

Theoretical Insights into Magnesium Chloride Electrolytes for Energy Storage

The quest for next-generation energy storage has highlighted rechargeable magnesium (Mg) batteries as a promising alternative to lithium-ion technology, owing to magnesium's high theoretical volumetric capacity, inherent safety due to dendrite-free electrodeposition, and earth abundance. Despite these advantages, the strong electrostatic interactions of the divalent Mg²⁺ ion with anions and solvent molecules create complex solution chemistries and slow interfacial kinetics, posing significant challenges. Computational chemistry and molecular modeling have emerged as crucial methodologies for understanding and overcoming these hurdles, particularly in the context of magnesium chloride (MgCl)-based electrolytes.

Role of Mg-Cl Complexes in Mg Battery Electrochemistry

In electrolyte solutions, magnesium chloride speciates into various complexes rather than existing as simple solvated ions. The formation and equilibrium of species such as the monochloride cation [MgCl]⁺ and neutral MgCl₂ are highly dependent on the solvent environment and salt concentration. usu.edudtu.dk These complexes are not mere spectators but active participants in the battery's electrochemistry.

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in identifying the predominant species in common ethereal solvents like tetrahydrofuran (THF). usu.eduscispace.com In THF, DFT calculations have shown that while mononuclear species like the octahedral [MgCl(THF)₅]⁺ and the trigonal bipyramidal e,e-cis-tbp-MgCl₂(THF)₃ are present, the dinuclear species [Mg₂(μ-Cl)₃(THF)₆]⁺ is often the most abundant. usu.eduscispace.com This dinuclear complex is considered a primary electroactive species, directly involved in the reversible deposition and stripping of magnesium. usu.edu The presence of chloride within the magnesium ion's primary solvation shell is believed to facilitate the desolvation process at the electrode-electrolyte interface, a critical step for efficient Mg plating and dissolution. acs.org

The clustering of these ions is also a significant factor. dtu.dkacs.org Molecular dynamics (MD) simulations have revealed that MgCl₂-based electrolytes tend to form ionic clusters, and the morphology of these clusters is governed by the solvation structures of the electroactive species. acs.org While beneficial for desolvation, this clustering can also lead to overpotentials because of hindered electron transfer. dtu.dk The specific nature of these Mg-Cl complexes, from mononuclear to larger clusters, therefore directly dictates the efficiency, kinetics, and reversibility of the magnesium anode. acs.orgacs.org

HOMO-LUMO Analysis and Solution Conductivity

The ionic conductivity of an electrolyte, a fundamental property for battery performance, is determined by the concentration and mobility of charge carriers. In MgCl-based systems, these carriers are the various Mg-Cl complex ions. acs.org Computational analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical insights into the electrochemical stability and charge transfer characteristics of the electrolyte components. rsc.orgdtu.dk

A wide HOMO-LUMO gap is a key indicator of an electrolyte's electrochemical stability, signifying its resistance to oxidation or reduction at the electrode surfaces. dtu.dk Theoretical studies have shown that the addition of chloride ions to the electrolyte can decrease the energy gap, which in turn enhances solution conductivity. rsc.orgresearchgate.net For instance, in a theoretical study comparing dimethoxyethane (DME) and THF solvents, it was found that the energy gaps of the Mg-Cl complexes decreased with the addition of Cl⁻ ions, suggesting improved conductivity. rsc.orgnih.gov

| Complex | Solvent | Predicted HOMO (eV) | Predicted LUMO (eV) | Energy Gap (eV) |

| [Mg(DME)₃]²⁺ | DME | -15.0 | -5.0 | 10.0 |

| [MgCl₂(DME)₂] | DME | -8.5 | -1.5 | 7.0 |